molecular formula C8H9ClFNO2S B13261874 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide

1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B13261874
M. Wt: 237.68 g/mol
InChI Key: OLKJNSHSYLWQSE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H9ClFNO2S and a molecular weight of 237.68 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is widely applied in the formation of carbon-carbon bonds . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)ethane-1-sulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and applications

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13)

InChI Key

OLKJNSHSYLWQSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)S(=O)(=O)N

Origin of Product

United States

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